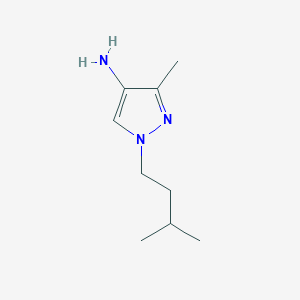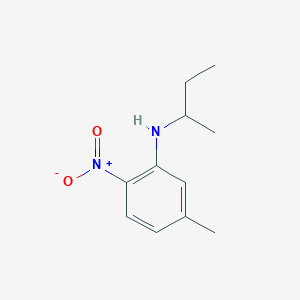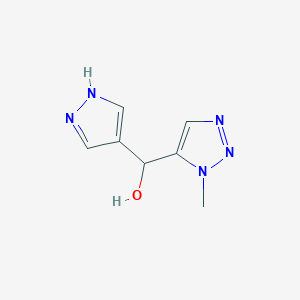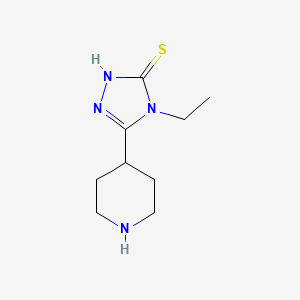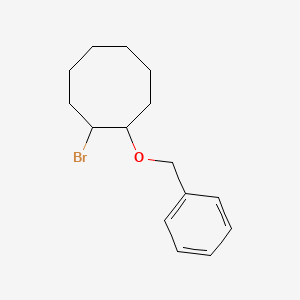
1-(Benzyloxy)-2-bromocyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-bromocyclooctane is an organic compound characterized by a cyclooctane ring substituted with a benzyloxy group and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromocyclooctane typically involves the bromination of cyclooctane followed by the introduction of a benzyloxy group. One common method includes the use of bromine (Br2) in the presence of a radical initiator to achieve bromination. The subsequent step involves the reaction of the brominated cyclooctane with benzyl alcohol in the presence of a base to form the benzyloxy derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-2-bromocyclooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The benzyloxy group can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
- Substitution reactions yield alcohols or amines.
- Oxidation reactions yield benzoic acid derivatives.
- Reduction reactions yield cyclooctane derivatives .
Applications De Recherche Scientifique
1-(Benzyloxy)-2-bromocyclooctane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-bromocyclooctane involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2-iodocyclooctane: Similar structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-2-chlorocyclooctane: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-2-fluorocyclooctane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(Benzyloxy)-2-bromocyclooctane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
90054-74-3 |
|---|---|
Formule moléculaire |
C15H21BrO |
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
1-bromo-2-phenylmethoxycyclooctane |
InChI |
InChI=1S/C15H21BrO/c16-14-10-6-1-2-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |
Clé InChI |
UCWUMCBFEZXQFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CC1)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


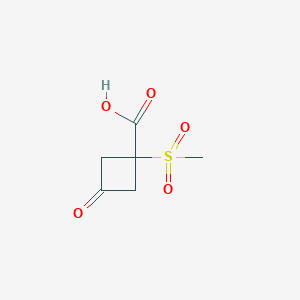
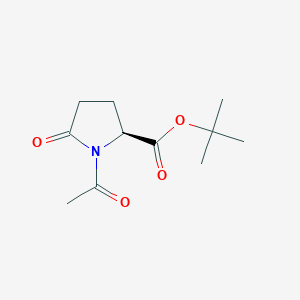
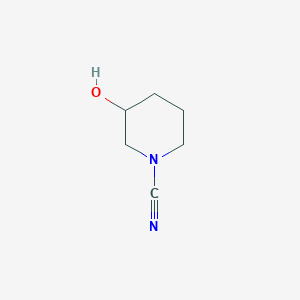
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
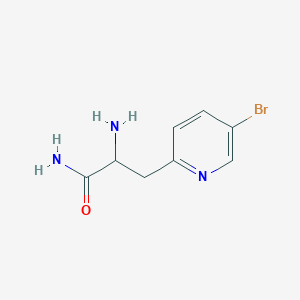


amine](/img/structure/B13072959.png)
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
